molecular formula C13H13BrN2O B3306609 N-(6-Bromo-8-ethylquinolin-5-yl)acetamide CAS No. 92849-19-9

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide

Cat. No.: B3306609
CAS No.: 92849-19-9
M. Wt: 293.16 g/mol
InChI Key: IVAPJVDPQNNLDB-UHFFFAOYSA-N
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Description

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide is a brominated quinoline derivative of significant interest in medicinal chemistry and anticancer research. Quinoline scaffolds are recognized as privileged structures in drug discovery, and the strategic incorporation of a bromo atom at the 6-position is a common modification known to enhance electronic properties and binding interactions, potentially improving the compound's biological activity and its ability to interact with hydrophobic regions of biological targets . This compound serves as a versatile synthetic intermediate, particularly in the development of novel therapeutic agents. Researchers value its potential as a precursor for generating diverse chemical libraries aimed at inhibiting key oncogenic pathways . Its structural features make it a candidate for probing structure-activity relationships (SAR) in the optimization of small-molecule inhibitors, especially those targeting kinase enzymes like EGFR, which is a well-validated target in oncology . The mechanism of action for related quinoline and quinazoline derivatives often involves the disruption of critical cellular signaling cascades, leading to the inhibition of proliferation and the induction of apoptosis in cancer cells . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-bromo-8-ethylquinolin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-3-9-7-11(14)13(16-8(2)17)10-5-4-6-15-12(9)10/h4-7H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAPJVDPQNNLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-8-ethylquinolin-5-yl)acetamide typically involves the bromination of 8-ethylquinoline followed by acetamidation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The brominated intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted quinolines with different functional groups replacing the bromo group.

    Oxidation Reactions: Products include quinoline derivatives with oxidized ethyl groups.

    Reduction Reactions: Products include amine derivatives of quinoline.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of quinoline derivatives, including N-(6-Bromo-8-ethylquinolin-5-yl)acetamide, as antimycobacterial agents. The compound's structural modifications have been shown to enhance its efficacy against Mycobacterium tuberculosis.

Key Findings:

  • A series of 4-alkoxyquinolines exhibited significant activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .
  • The lead compounds demonstrated favorable kinetic solubility and stability, with some derivatives showing MIC values as low as 0.03 μM .

Table 1: Antimycobacterial Activity of Quinoline Derivatives

CompoundMIC (μM)Activity Type
This compoundTBDAntimycobacterial
4-Alkoxyquinoline Derivative 10.03Bacteriostatic
4-Alkoxyquinoline Derivative 20.22Bacteriostatic

Antitumor Potential

This compound and its analogs have been explored for their cytotoxic effects against various cancer cell lines. The compound's ability to interact with tubulin and inhibit its polymerization has been a focal point of research.

Case Studies:

  • One study reported that certain quinoline derivatives induced cell cycle arrest in MDA-MB-231 breast cancer cells, significantly increasing the population in G2 and M phases .
  • The compound demonstrated broad-spectrum efficacy with notable cytotoxic activity against multiple tumor types, including non-small cell lung cancer and melanoma .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI (%)Mechanism of Action
This compoundMDA-MB-231TBDTubulin Inhibition
Quinoline Derivative AA549 (Lung Cancer)88.16Cell Cycle Arrest
Quinoline Derivative BOVCAR (Ovarian Cancer)92.11Apoptosis Induction

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoline derivatives is crucial for optimizing their therapeutic potential. Modifications to the quinoline scaffold can significantly impact biological activity.

Key Insights:

  • Substituents at specific positions on the quinoline ring can enhance or diminish activity against target pathogens or cancer cells .
  • For instance, the introduction of electron-donating groups has been shown to improve metabolic stability while maintaining inhibitory potency .

Mechanism of Action

The mechanism of action of N-(6-Bromo-8-ethylquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromo and acetamide groups play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Quinoline-Based Acetamides

The following compounds share structural similarities but differ in substitution patterns:

Compound Name Substituents on Quinoline Key Features Biological Activity/Notes Reference
N-(6-Bromo-8-ethylquinolin-5-yl)acetamide 6-Br, 8-Ethyl, 5-acetamide High molecular weight (293.16), bromine enhances lipophilicity Under investigation for potential bioactivity
(E)-2-(5-amino-1-(4-bromobenzyl)...acetamide 5-amino, 4-bromobenzyl pIC₅₀ = 5.411 (e.g., compound 57) Tested for kinase inhibition
N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide 5-amino, 6-methylsulfanyl Molecular weight 247.32; sulfur-containing substituent Structural analog with modified electronic profile

Key Observations :

  • Positional Effects: The placement of substituents on the quinoline ring significantly impacts activity. For example, bromine at the 6-position (target compound) vs.
  • Functional Groups: The ethyl group in the target compound may enhance metabolic stability compared to methylsulfanyl or amino groups in analogs .

Heterocyclic Acetamides with Diverse Cores

Compounds with non-quinoline heterocycles highlight the role of the core structure in bioactivity:

Compound Name (Example) Core Structure Key Features Biological Activity Reference
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)...acetamide Pyridazin-3(2H)-one Mixed FPR1/FPR2 agonist; activates calcium mobilization in neutrophils Potent chemotaxis modulation
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl group enhances bioavailability Antimicrobial/antifungal applications

Key Observations :

  • Core Flexibility: Pyridazinone and benzothiazole cores (–7) exhibit distinct receptor interactions compared to quinoline, underscoring the importance of heterocycle selection in drug design.
  • Bromine Utility : Bromine in the target compound and analogs may contribute to halogen bonding with biological targets, a critical factor in ligand-receptor interactions .

Substituent Effects on Physicochemical Properties

Meta-substituted acetamides () demonstrate how substituents influence crystallography and stability:

Compound Class (Example) Substituents Crystal System/Space Group Notable Effects Reference
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl, trichloro Monoclinic/P2₁/c Electron-withdrawing groups reduce symmetry
Target Compound 6-Br, 8-Ethyl Not reported Ethyl group may enhance solubility vs. chloro

Key Observations :

  • Electron-Withdrawing vs. Alkyl Groups : Trichloro and bromo substituents () impact molecular packing and solubility. The ethyl group in the target compound likely improves solubility compared to halogen-heavy analogs .

Research Findings and Pharmacological Insights

  • Antimicrobial Activity: Acetamide derivatives with piperazine-benzo[d]thiazole groups (e.g., compounds 47–50 in ) show gram-positive and fungal activity, suggesting that the target compound’s quinoline core could be optimized for similar applications .

Biological Activity

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a nitrogen atom. The presence of bromine and ethyl groups at specific positions on the quinoline ring significantly influences its biological activity. The molecular formula is C13H12BrNC_{13}H_{12}BrN, with a molecular weight of approximately 273.15 g/mol.

2.1 Antimycobacterial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound, against Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its minimum inhibitory concentration (MIC) against various strains of Mtb.

CompoundMIC (μM)Reference
This compoundTBD
4-Alkoxyquinoline derivatives0.06 - 0.24
Unsubstituted quinolines>5.8

The studies indicate that modifications at the 6-position of the quinoline ring can enhance antimycobacterial activity. For instance, compounds with halogen substitutions showed improved potency compared to unsubstituted analogs .

The proposed mechanism for the antimycobacterial activity involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the amide group in quinoline derivatives has been shown to play a critical role in their bioactivity, potentially through interactions with bacterial enzymes or receptors involved in cell wall biosynthesis .

3.1 Cytotoxicity Studies

In addition to its antimycobacterial properties, this compound has been studied for its anticancer potential. Various quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines, with varying degrees of selectivity towards tumor cells over normal cells.

CompoundCell LineIC50 (μM)Reference
This compoundHCT116 (colon cancer)TBD
Other quinoline derivativesVarious10 - 50

The SAR studies suggest that modifications to the quinoline structure can significantly alter cytotoxicity profiles, affecting both potency and selectivity . For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against certain cancer cell lines.

4. Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimycobacterial Efficacy : A study reported that this compound exhibited significant activity against Mtb, with ongoing investigations into its mechanism of action and potential as a lead compound for drug development .
  • Cytotoxicity Profiling : In vitro studies indicated that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

5. Conclusion

This compound represents a promising candidate for further research due to its notable biological activities against both microbial pathogens and cancer cells. Continued exploration into its structure-activity relationships and mechanisms will be crucial for developing effective therapeutic agents based on this compound.

Further studies are warranted to optimize its efficacy and selectivity while minimizing potential side effects associated with broader pharmacological profiles.

Q & A

Q. How can researchers navigate regulatory requirements for using this compound in preclinical studies?

  • Methodological Answer : Compile a regulatory dossier including:
  • Safety Data Sheets (SDS) : Align with GHS guidelines for acute toxicity and handling .
  • Genotoxicity screening : Ames test or micronucleus assay to meet ICH S2(R1) criteria .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Bromo-8-ethylquinolin-5-yl)acetamide
Reactant of Route 2
N-(6-Bromo-8-ethylquinolin-5-yl)acetamide

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